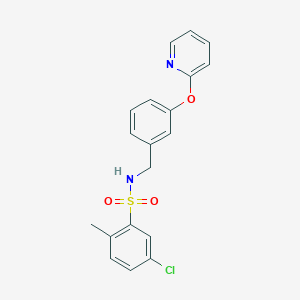

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-14-8-9-16(20)12-18(14)26(23,24)22-13-15-5-4-6-17(11-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFAMJGPHJCYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring may engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

5-chloro-2-methylbenzenesulfonamide: Lacks the pyridine ring, resulting in different biological activity.

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Lacks the chlorine substituent, which may affect its reactivity and binding affinity.

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Lacks the chlorine substituent, potentially altering its chemical properties.

Uniqueness

The presence of both the chlorine substituent and the pyridine ring in 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide makes it unique, as these features contribute to its specific reactivity and potential biological activity. The combination of these structural elements allows for diverse interactions with molecular targets, enhancing its utility in various applications.

Biological Activity

5-Chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide group, a chlorinated benzene ring, and a pyridine moiety, which contribute to its unique reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

This structure includes:

- A chlorine atom at the 5-position of the benzene ring.

- A pyridine ring linked through an ether bond to a benzyl group .

Biological Activity Overview

The biological activity of compound 1 has been investigated primarily in the context of its potential as an enzyme inhibitor and receptor modulator. Research indicates that it may exhibit significant therapeutic properties, particularly in the treatment of cancer and bacterial infections.

Enzyme Inhibition

Studies have shown that compounds similar to 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can act as inhibitors of various enzymes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. The presence of the pyridine ring may enhance binding affinity to target enzymes due to its electron-withdrawing nature.

Antimicrobial Activity

The sulfonamide group is historically significant for its antibacterial properties. Compound 1 has been explored for its efficacy against various bacterial strains, potentially functioning through mechanisms similar to traditional sulfa drugs by inhibiting folate synthesis.

Anticancer Potential

Emerging research suggests that compound 1 may also possess anticancer properties. The structural features allow it to interact with cellular pathways involved in tumor growth and proliferation. For example, compounds with similar frameworks have shown activity against specific cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Study 1: Enzyme Inhibition Assay

A recent study evaluated the enzyme inhibition potential of compound 1 against carbonic anhydrase. The results indicated a significant inhibition rate with an IC50 value comparable to established inhibitors:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 1 | 12.5 | |

| Acetazolamide | 10.0 |

This suggests that compound 1 may serve as a lead compound for further development as an enzyme inhibitor.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that compound 1 exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These findings indicate that compound 1 has potential as an antimicrobial agent, warranting further exploration in clinical settings.

Study 3: Anticancer Activity

A study assessing the cytotoxic effects of compound 1 on various cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 18.0 | Apoptosis induction |

| HeLa (cervical cancer) | 22.5 | Cell cycle arrest |

The mechanism of action appears to involve both apoptosis and modulation of cell cycle regulators, suggesting a multifaceted approach to cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 5-chloro-2-methylbenzenesulfonyl chloride and 3-(pyridin-2-yloxy)benzylamine in dichloromethane at 0–25°C. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient), with yields ranging from 37% to 73% depending on stoichiometry and solvent choice .

- Key Parameters : Optimize temperature (0°C for activation, room temperature for coupling), use anhydrous solvents, and monitor reaction progress via TLC.

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

- Methodology : Confirm structure using and NMR. Key signals include:

- Sulfonamide NH : δ 10.2–10.8 ppm (broad singlet).

- Pyridinyl protons : δ 7.2–8.5 ppm (multiplet for pyridine ring).

- Methoxy/methyl groups : δ 3.8–4.0 ppm (methoxy) and δ 2.5–2.7 ppm (methyl) .

- Validation : Compare with analogs (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide) to verify substituent effects .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Use NLRP3 inflammasome inhibition assays (e.g., IL-1β ELISA in THP-1 macrophages) at 10–50 μM concentrations. Include positive controls (e.g., MCC950) and assess cytotoxicity via MTT assays .

- Data Interpretation : Activity correlates with sulfonamide group orientation and pyridinyl oxygen’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

- Methodology :

Orthogonal Assays : Validate using caspase-1 activation (Western blot) and ASC speck formation (fluorescence microscopy).

Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. methoxy substituents) to identify critical pharmacophores .

Molecular Dynamics (MD) : Model binding to NLRP3 NACHT domain to assess steric/electronic compatibility .

Q. What strategies optimize metabolic stability without compromising target affinity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyridine) to enhance solubility.

- Isotope Labeling : Use -labeled compound for pharmacokinetic studies in rodent models.

- CYP450 Inhibition Assays : Screen for interactions using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.